Cas no 1393441-86-5 (4-(4-Fluoro-3-methoxyphenyl)benzaldehyde)
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde
- V2916
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- Inchi: 1S/C14H11FO2/c1-17-14-8-12(6-7-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3
- InChI Key: BMLOQFLLKHLOJK-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1OC)C1C=CC(C=O)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 249
- XLogP3: 3.1
- Topological Polar Surface Area: 26.3
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F532190-100mg |
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde |
1393441-86-5 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F532190-250mg |
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde |
1393441-86-5 | 250mg |
$98.00 | 2023-05-18 | ||
| TRC | F532190-500mg |
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde |
1393441-86-5 | 500mg |
$150.00 | 2023-05-18 | ||
| TRC | F532190-1g |
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde |
1393441-86-5 | 1g |
$207.00 | 2023-05-18 | ||
| Aaron | AR009XO4-1g |
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde |
1393441-86-5 | 95% | 1g |
$178.00 | 2025-02-12 | |
| Aaron | AR009XO4-5g |
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde |
1393441-86-5 | 95% | 5g |
$533.00 | 2025-02-12 | |
| A2B Chem LLC | AE62440-500mg |
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde |
1393441-86-5 | 97% | 500mg |
$138.00 | 2024-01-04 | |
| A2B Chem LLC | AE62440-1g |
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde |
1393441-86-5 | 97% | 1g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AE62440-5g |
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde |
1393441-86-5 | 97% | 5g |
$402.00 | 2024-04-20 | |
| A2B Chem LLC | AE62440-10g |
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde |
1393441-86-5 | 97% | 10g |
$662.00 | 2024-04-20 |
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde Suppliers
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde
Introduction to 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde (CAS No. 1393441-86-5)
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde, with the CAS number 1393441-86-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluoro-substituted phenyl ring and a methoxy group, making it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde can be represented as C15H12FO2. The presence of the fluoro and methoxy groups imparts specific electronic and steric properties that influence its reactivity and biological activity. These properties make it an attractive candidate for the development of novel therapeutic agents, particularly in areas such as cancer treatment, neurodegenerative diseases, and anti-inflammatory drugs.
In recent years, there has been a growing interest in the use of 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde as a key intermediate in the synthesis of small molecules with potential therapeutic applications. For instance, studies have shown that derivatives of this compound exhibit potent anti-cancer activity by targeting specific signaling pathways involved in tumor growth and metastasis. One notable example is its use in the synthesis of inhibitors for the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.
Beyond cancer research, 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde has also been explored for its potential in neurodegenerative disorders. Research has demonstrated that certain derivatives of this compound can modulate the activity of enzymes involved in the pathogenesis of Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest that 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde-based compounds could serve as promising leads for the development of new treatments for neurodegenerative conditions.
The synthetic versatility of 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde has also been leveraged in the design and synthesis of anti-inflammatory agents. Studies have shown that compounds derived from this aldehyde can inhibit the production of pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).
In addition to its therapeutic applications, 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde has been utilized in various analytical methods due to its unique spectroscopic properties. For example, it has been used as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses to ensure accurate quantification and identification of related compounds. This makes it an essential tool for quality control and research purposes in pharmaceutical and chemical laboratories.
The safety profile of 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde is another important aspect to consider. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is important to adhere to standard safety guidelines to minimize any potential risks. This includes wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation, and following proper disposal procedures.
In conclusion, 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde (CAS No. 1393441-86-5) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic applications make it an invaluable tool for the development of novel therapeutic agents and analytical methods. As research continues to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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